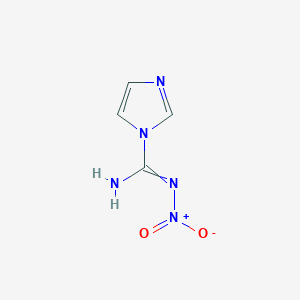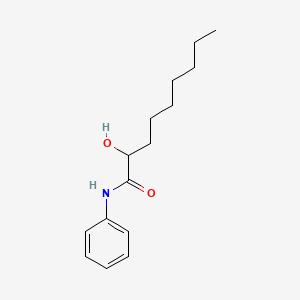
2-Hydroxy-N-phenylnonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-phenylnonanamide is an organic compound with the molecular formula C15H23NO2 It is a derivative of nonanoic acid, where the hydroxyl group is attached to the second carbon, and the amide group is bonded to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-phenylnonanamide typically involves the reaction of nonanoic acid with aniline in the presence of a dehydrating agent. One common method is as follows:
Starting Materials: Nonanoic acid and aniline.
Dehydrating Agent: Thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Procedure: Nonanoic acid is first converted to its corresponding acid chloride using the dehydrating agent. The acid chloride is then reacted with aniline to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-phenylnonanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-keto-N-phenylnonanamide or 2-carboxy-N-phenylnonanamide.
Reduction: Formation of N-phenylnonanamine.
Substitution: Formation of substituted phenyl derivatives, such as brominated or nitrated products.
Scientific Research Applications
2-Hydroxy-N-phenylnonanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-phenylnonanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-phenyloctanamide: Similar structure but with one less carbon in the alkyl chain.
2-Hydroxy-N-phenylheptanamide: Similar structure but with two fewer carbons in the alkyl chain.
2-Hydroxy-N-phenylhexanamide: Similar structure but with three fewer carbons in the alkyl chain.
Uniqueness
2-Hydroxy-N-phenylnonanamide is unique due to its specific chain length, which can influence its physical and chemical properties
Properties
CAS No. |
143993-00-4 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-hydroxy-N-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-14(17)15(18)16-13-10-7-6-8-11-13/h6-8,10-11,14,17H,2-5,9,12H2,1H3,(H,16,18) |
InChI Key |
JFCWPFASSLQSQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)NC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)

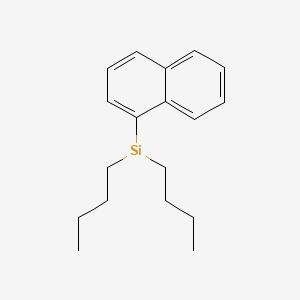
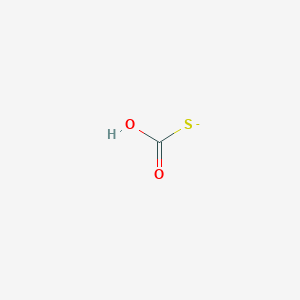
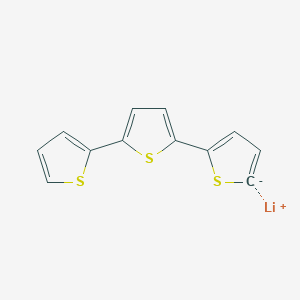
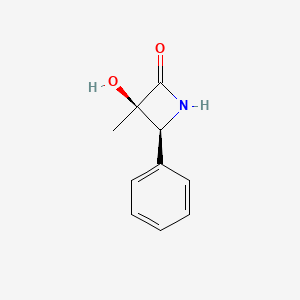
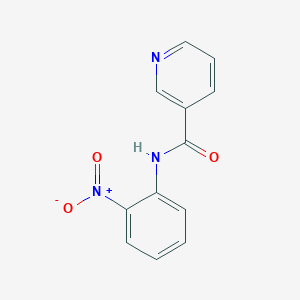
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)



